molecular formula C21H17ClF3N3OS B2458324 5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-piperidino-1,3-thiazol-4(5H)-one CAS No. 2066668-13-9

5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-piperidino-1,3-thiazol-4(5H)-one

Cat. No. B2458324
CAS RN: 2066668-13-9
M. Wt: 451.89
InChI Key: XHSUTPHLTORXDA-LICLKQGHSA-N
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Description

The compound is a thiazolone derivative with a piperidino group at the 2-position and a trifluoromethylated phenyl group at the 5-position. Thiazolones are heterocyclic compounds containing a five-membered aromatic ring with one sulfur atom, one nitrogen atom, and a ketone functional group .


Molecular Structure Analysis

The compound contains a thiazolone core, which is a planar, aromatic ring. The trifluoromethyl group on the phenyl ring is electron-withdrawing, which could influence the reactivity of the compound .


Chemical Reactions Analysis

Thiazolones can participate in a variety of chemical reactions, including nucleophilic substitution and addition reactions, depending on the substituents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially influencing its solubility and stability .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. Without specific information, it’s difficult to predict the exact safety and hazard information .

Future Directions

Future research could focus on exploring the biological activity of this compound and related derivatives. Additionally, studies could investigate the synthesis of this compound and its potential applications .

properties

IUPAC Name

(5E)-5-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl]methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF3N3OS/c22-16-11-15(21(23,24)25)12-26-18(16)14-6-4-13(5-7-14)10-17-19(29)27-20(30-17)28-8-2-1-3-9-28/h4-7,10-12H,1-3,8-9H2/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSUTPHLTORXDA-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=C(C=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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